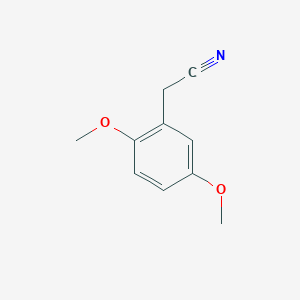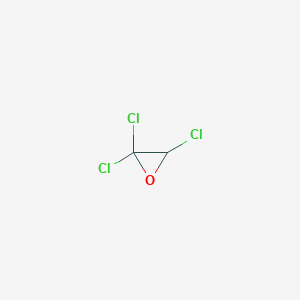
2-氯-1H-吲哚-3-甲醛
描述
2-chloro-1H-indole-3-carbaldehyde is a chemical compound that serves as a versatile intermediate in the synthesis of various heterocyclic compounds. The presence of both a chloro substituent and an aldehyde functional group within the indole framework allows for a range of chemical transformations leading to the construction of complex molecular structures with potential biological activity.
Synthesis Analysis
The synthesis of imidazo[1,2-a]indoles from 2-chloroindole-3-carbaldehyde has been achieved through a two-step approach. Initially, the indole ring is N-alkylated using 2-bromo-1,1-diethoxyethane, followed by treatment with aromatic amine hydrochlorides. This process involves a nucleophilic substitution of the chlorine atom and subsequent cyclization, along with condensation at the aldehyde group, resulting in the formation of protonated Schiff bases. The structures of the synthesized imidazo[1,2-a]indoles were confirmed by NMR spectroscopy and X-ray structural analysis .
Molecular Structure Analysis
The molecular structure of the synthesized compounds derived from 2-chloroindole-3-carbaldehyde has been elucidated using single crystal X-ray diffraction methods. For instance, the reaction of 1-alkyl-2-chloro-1H-indole-3-carbaldehydes with 4-amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols led to the formation of triazolo(thiadiazepino)indoles. The structure of these new heterocyclic compounds was established, confirming the cyclization of the intermediate compounds .
Chemical Reactions Analysis
The reactivity of 2-chloroindole-3-carbaldehyde has been explored in various chemical reactions. When reacted with epibromohydrin, it yields the expected 1-(oxiran-2ylmethyl) derivative. However, an interesting divergence occurs when it is reacted with epichlorohydrin, leading to the formation of an oxazolo[3,2-a]indole skeleton. Secondary amines react with this tricyclic system, unexpectedly opening the oxazole ring, which indicates a unique chemical behavior of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-chloroindole-3-carbaldehyde derivatives are influenced by the structural changes occurring during chemical reactions. For example, the formation of oxazolo[3,2-a]indole from the reaction with epichlorohydrin suggests a significant alteration in the compound's properties compared to the starting material. The reactivity with secondary amines and the unexpected ring-opening reaction further highlight the compound's complex chemical nature . Although the specific physical properties are not detailed in the provided papers, they can be inferred to vary based on the structural modifications resulting from the different chemical reactions.
科学研究应用
1. Multicomponent Reactions (MCRs) in Pharmaceutical Chemistry
- Summary of the Application : 1H-Indole-3-carbaldehyde and its derivatives, including 2-chloro-1H-indole-3-carbaldehyde, are essential and efficient chemical precursors for generating biologically active structures. They are used in inherently sustainable multicomponent reactions (MCRs), which offer access to complex molecules .
- Methods of Application : MCRs are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . This method decreases the deployment of solvents and energy essential for the purification of intermediates .
- Results or Outcomes : The benefits of using MCRs in synthesis could be categorized into three categories. The first advantage is that MCRs are entirely subject to spontaneous synthesis because a simple reaction vessel is used instead of complex equipment, and no intermediates need to be separated. Second, MCRs are more convergent than uni- and bimolecular reactions. Besides, they could be considered as a paradigm of a natural assembly method such as prebiotic evolution .
2. Synthesis of Indole Derivatives in Alkaloids
- Summary of the Application : Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology .
- Methods of Application : The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole .
- Results or Outcomes : Indole derivatives show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .
3. Synthesis of Phytoalexin Cyclobrassinon
- Summary of the Application : 2-chloro-1H-indole-3-carbaldehyde is used in the synthesis of indole phytoalexin cyclobrassinon .
4. Synthesis of Carbazole Derivatives
- Summary of the Application : 1H-Indole-3-carbaldehyde and its derivatives, including 2-chloro-1H-indole-3-carbaldehyde, are significant because they are not only considered as a key in the synthesis of the pharmaceutically active compound and indole alkaloids but they have a vital role as precursors for the synthesis of various heterocyclic derivatives .
- Methods of Application : The inherent functional groups (CO) can undergo C–C and C–N coupling reactions and reductions easily .
- Results or Outcomes : This strategy can increase the variety of existing bond-building methods and enhance the levels of chemo-, stereo-, and regioselectivity aspects .
5. Synthesis of Erucalexin
- Summary of the Application : 2-chloro-1H-indole-3-carbaldehyde is used in the unprecedented chemical structure and biomimetic synthesis of erucalexin, a phytoalexin from the wild crucifer Erucastrum gallicum .
6. Synthesis of Various Heterocyclic Derivatives
- Summary of the Application : 1H-Indole-3-carbaldehyde and its derivatives, including 2-chloro-1H-indole-3-carbaldehyde, are significant because they are not only considered as a key in the synthesis of the pharmaceutically active compound and indole alkaloids but they have a vital role as precursors for the synthesis of various heterocyclic derivatives .
- Methods of Application : Their inherent functional groups (CO) can undergo C–C and C–N coupling reactions and reductions easily .
- Results or Outcomes : This strategy can increase the variety of existing bond-building methods and enhance the levels of chemo-, stereo-, and regioselectivity aspects .
安全和危害
未来方向
属性
IUPAC Name |
2-chloro-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-9-7(5-12)6-3-1-2-4-8(6)11-9/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSSNBNFOBVMAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90310948 | |
| Record name | 2-chloro-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90310948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1H-indole-3-carbaldehyde | |
CAS RN |
5059-30-3 | |
| Record name | 5059-30-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234522 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90310948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-1H-indole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



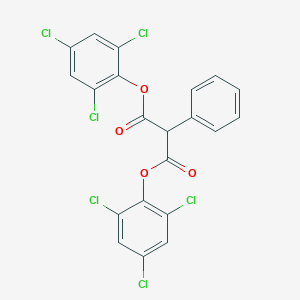
![2-[[Ethyl(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B106586.png)
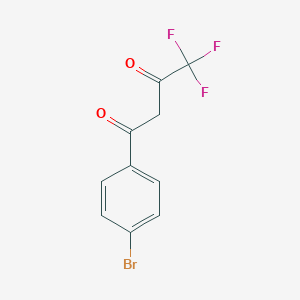
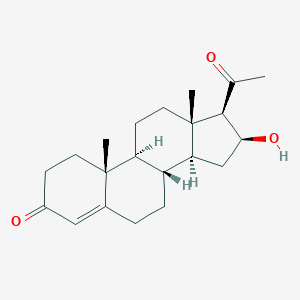
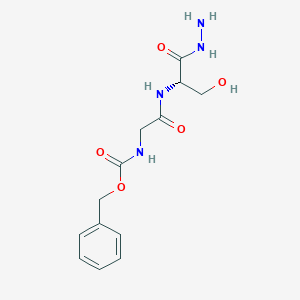

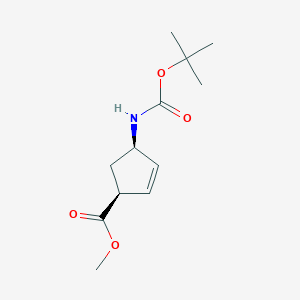
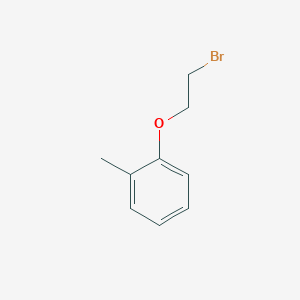

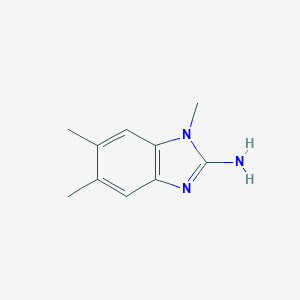
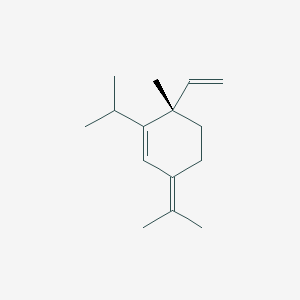
![2-(6,11-Dihydrobenzo[c][1]benzothiepin-11-yl)acetic acid](/img/structure/B106617.png)
